
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate, also known as FGOA, is a chemical compound that belongs to the class of flavonoids. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is known to play a crucial role in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is known to regulate the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT. In addition, this compound has been found to inhibit the activity of various cancer-related enzymes, such as MMP-9 and COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate is its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with this compound. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. In addition, the toxicity profile of this compound is not fully understood, which limits its clinical application.
Direcciones Futuras
There are several future directions that can be explored in the field of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate research. One of the future directions is to investigate the pharmacokinetics and toxicity profile of this compound in vivo. This will help to determine the safe and effective dose of this compound for clinical use. Another future direction is to investigate the potential of this compound as a chemopreventive agent. This will help to determine whether this compound can be used to prevent the development of cancer. Finally, the molecular mechanism of this compound action needs to be further elucidated to better understand its pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that possesses potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions that can be explored in the field of this compound research.
Métodos De Síntesis
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate can be synthesized by the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to cyclization with the help of a catalyst. The final product is obtained after the purification process.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. The anti-inflammatory activity of this compound has been demonstrated in various animal models of inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes.
The antioxidant activity of this compound has been demonstrated in vitro studies. It has been found to scavenge free radicals and protect cells from oxidative damage. The anticancer activity of this compound has been demonstrated in various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation.
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVCZRJCMIOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
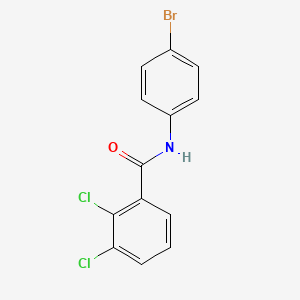
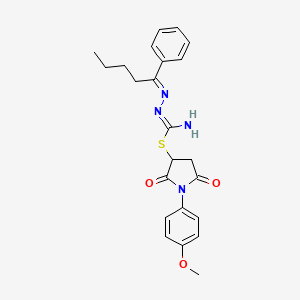
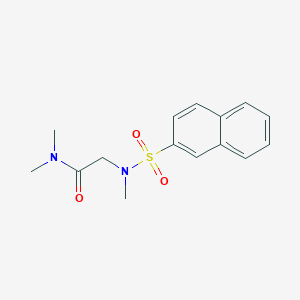
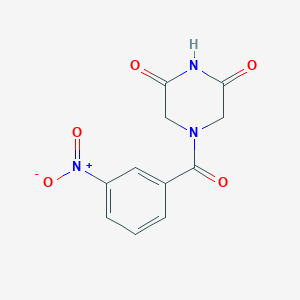

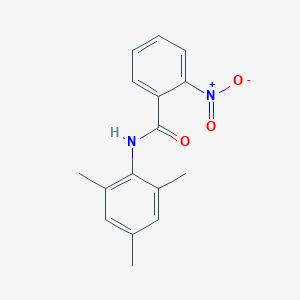
![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
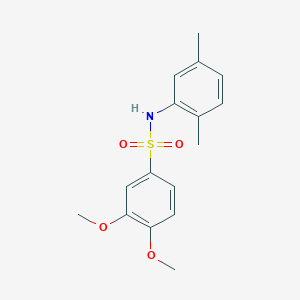
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)
![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
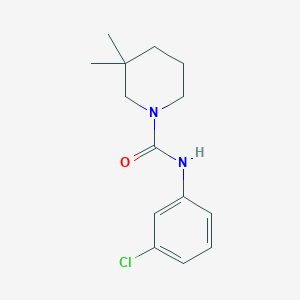

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)